Benzyl 3-fluoropyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-fluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H14FNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a fluorine atom at the 3-position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-fluoropyrrolidine-1-carboxylate typically involves the fluorination of a pyrrolidine derivative. One common method is the reaction of benzyl pyrrolidine-1-carboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more efficient fluorinating agents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted pyrrolidine derivatives.
Oxidation: Formation of oxidized products such as ketones or carboxylic acids.
Reduction: Formation of reduced products such as alcohols or amines.
Scientific Research Applications
Benzyl 3-fluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: A similar compound without the fluorine atom, used in similar applications.
N-Cbz-3(S)-fluoropyrrolidine: Another fluorinated pyrrolidine derivative with different substituents.
Uniqueness
Benzyl 3-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
benzyl 3-fluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQYMNWQXVFIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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